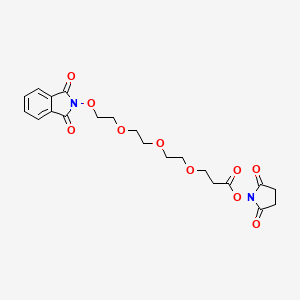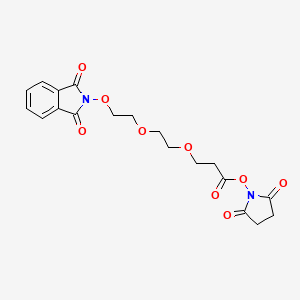![molecular formula C54H72ClN5O16S B10818505 (2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10818505.png)
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DM4-SMCC is a compound used in the development of antibody-drug conjugates (ADCs). It is a drug-linker conjugate that combines the antitumor efficacy of DM4, an antitubulin agent, with the non-cleavable linker SMCC. This combination allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing systemic exposure and reducing toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DM4-SMCC involves the conjugation of DM4 to SMCC. DM4 is an antitubulin agent, while SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker. The synthesis typically involves the following steps:
Synthesis of SMCC: SMCC is synthesized through a multi-step process involving the reaction of maleimide with cyclohexane-1-carboxylate.
Conjugation of DM4 to SMCC: DM4 is attached to SMCC in a solvent such as chloroform, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of DM4-SMCC follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatography techniques and stored under specific conditions to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
DM4-SMCC undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group in SMCC can react with thiol groups on antibodies, forming stable thioether bonds.
Oxidation and Reduction: While the compound itself is stable, the linker and drug components may undergo oxidation or reduction under certain conditions.
Common Reagents and Conditions
Major Products
The major product of the reaction between DM4 and SMCC is the DM4-SMCC conjugate, which is used in the development of ADCs .
Aplicaciones Científicas De Investigación
DM4-SMCC has a wide range of scientific research applications, particularly in the field of cancer therapy. Some of its key applications include:
Mecanismo De Acción
The mechanism of action of DM4-SMCC involves the following steps:
Targeting: The ADC, which includes DM4-SMCC, binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Release: Inside the cell, the ADC is degraded in the lysosome, releasing the cytotoxic DM4.
Cytotoxicity: DM4 disrupts microtubule function, leading to cell cycle arrest and apoptosis of the cancer cell.
Comparación Con Compuestos Similares
DM4-SMCC is unique due to its non-cleavable linker, which provides stability and reduces off-target effects. Similar compounds include:
DM1-SMCC: Another drug-linker conjugate used in ADCs, but with a different cytotoxic agent.
DM4-SPDB: A conjugate with a cleavable linker, which may have different pharmacokinetics and stability compared to DM4-SMCC.
DM4-SMCC stands out due to its stability and targeted delivery, making it a valuable compound in the development of cancer therapies .
Propiedades
Fórmula molecular |
C54H72ClN5O16S |
|---|---|
Peso molecular |
1114.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C54H72ClN5O16S/c1-29-12-11-13-39(72-10)54(70)27-37(73-51(69)56-54)30(2)47-53(6,75-47)40(26-44(64)58(8)35-23-33(22-29)24-36(71-9)46(35)55)74-49(67)31(3)57(7)41(61)20-21-52(4,5)77-38-25-45(65)59(48(38)66)28-32-14-16-34(17-15-32)50(68)76-60-42(62)18-19-43(60)63/h11-13,23-24,30-32,34,37-40,47,70H,14-22,25-28H2,1-10H3,(H,56,69)/b13-11-,29-12-/t30-,31+,32?,34?,37+,38?,39-,40+,47+,53+,54+/m1/s1 |
Clave InChI |
VYNFFBGYRBMGDS-YWPLKADPSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818424.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)
![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818447.png)





![[(4E)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818467.png)
![[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbut-2-enoate](/img/structure/B10818470.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818482.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818499.png)

